molecular formula C21H27FeNO B12380713 carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+)

carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+)

Cat. No.: B12380713
M. Wt: 365.3 g/mol
InChI Key: ZITYKOHNPMYFLG-CAKSNXNRSA-N
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Description

“Carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+)” is a complex organometallic compound that features a combination of organic and inorganic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+)” typically involves the coordination of iron(2+) with the organic ligands. The process may include:

    Ligand Preparation: Synthesis of cyclopentene and (3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one through organic reactions such as cyclization and condensation.

    Coordination Reaction: Mixing the prepared ligands with an iron(2+) salt (e.g., iron(II) chloride) under inert atmosphere conditions to form the desired complex.

Industrial Production Methods

Industrial production may scale up the laboratory methods with optimizations for yield and purity. This could involve:

    Batch Reactors: Using large-scale batch reactors to mix and react the ligands with iron(2+) salts.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form higher oxidation state complexes.

    Reduction: Reaction with reducing agents to form lower oxidation state complexes.

    Substitution: Ligand exchange reactions where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Ligand Exchange: Using different ligands such as phosphines, amines, or other organic molecules.

Major Products

The major products depend on the specific reactions and conditions but may include:

    Oxidized Complexes: Higher oxidation state iron complexes.

    Reduced Complexes: Lower oxidation state iron complexes.

    Substituted Complexes: New complexes with different ligands.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in organic reactions such as hydrogenation, polymerization, and cross-coupling reactions.

    Materials Science: Incorporated into materials for electronic, magnetic, or optical applications.

Biology and Medicine

    Drug Development: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.

    Biological Probes: Used in studies to understand biological processes and pathways.

Industry

    Chemical Manufacturing: Employed in the production of fine chemicals and pharmaceuticals.

    Environmental Applications: Used in processes for pollution control and waste treatment.

Mechanism of Action

The mechanism of action involves the interaction of the iron(2+) center with various molecular targets. This can include:

    Catalytic Sites: The iron center acts as a catalytic site for facilitating chemical reactions.

    Molecular Pathways: Interaction with biological molecules such as proteins, DNA, or enzymes, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Iron(2+) Complexes: Other iron(2+) complexes with different ligands.

    Organometallic Compounds: Complexes with similar organic ligands but different metal centers.

Uniqueness

    Ligand Structure: The unique combination of cyclopentene and (3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one ligands.

    Reactivity: Specific reactivity patterns due to the unique ligand environment around the iron(2+) center.

Properties

Molecular Formula

C21H27FeNO

Molecular Weight

365.3 g/mol

IUPAC Name

carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+)

InChI

InChI=1S/C14H13NO.C5H8.2CH3.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;;;/h1,3-5,7-10H,2,6H2,(H,15,16);1-2H,3-5H2;2*1H3;/q;;2*-1;+2/b12-9+;;;;

InChI Key

ZITYKOHNPMYFLG-CAKSNXNRSA-N

Isomeric SMILES

[CH3-].[CH3-].C1CC=CC1.C1CC(C=C1)/C=C/2\C3=CC=CC=C3NC2=O.[Fe+2]

Canonical SMILES

[CH3-].[CH3-].C1CC=CC1.C1CC(C=C1)C=C2C3=CC=CC=C3NC2=O.[Fe+2]

Origin of Product

United States

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